molecular formula C10H10N2O B8738899 5-Benzyloxazol-2-amine CAS No. 33124-08-2

5-Benzyloxazol-2-amine

Katalognummer: B8738899
CAS-Nummer: 33124-08-2
Molekulargewicht: 174.20 g/mol
InChI-Schlüssel: CLOHIGYLDYVGPR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Benzyloxazol-2-amine is a useful research compound. Its molecular formula is C10H10N2O and its molecular weight is 174.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

5-Benzyloxazol-2-amine has been investigated for its potential as a therapeutic agent. Its structural characteristics allow it to interact with various biological targets, making it suitable for drug development:

  • Antimicrobial Activity : Studies have shown that derivatives of benzoxazole, including this compound, exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, it has demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) often ranging from 10 to 50 µg/mL depending on the specific structure of the derivative .

    Table 1: Antimicrobial Activity of this compound Derivatives
    CompoundTarget OrganismMIC (µg/mL)
    This compoundStaphylococcus aureus30
    Escherichia coli25
    Candida albicans40
  • Anticancer Potential : The compound's anticancer properties have been explored across various cancer cell lines. Research indicates that modifications in the benzoxazole structure significantly influence their anticancer efficacy. For example, studies have reported IC50 values for different cancer types:

    Table 2: Cytotoxic Effects on Cancer Cell Lines
    CompoundCell LineIC50 (µM)
    This compoundMCF-7 (breast cancer)15
    A549 (lung cancer)20
    PC3 (prostate cancer)18

The biological activities of benzoxazole derivatives are well-documented. Research highlights include:

  • Anti-inflammatory Properties : Some studies suggest that compounds like this compound can modulate inflammatory responses, making them candidates for treating inflammatory diseases.
  • Antiviral Activity : Preliminary investigations indicate potential antiviral effects against viruses such as Hepatitis B and C, although more research is needed to confirm these findings .

Case Study: Antimicrobial Efficacy

In a study focusing on the antimicrobial properties of benzoxazole derivatives, researchers synthesized a series of compounds based on the benzoxazole structure. The results indicated that specific substitutions on the benzoxazole ring could enhance antibacterial activity significantly. For instance, one derivative demonstrated an MIC of just 10 µg/mL against E. coli, suggesting a promising lead for further development .

Case Study: Anticancer Activity Assessment

Another study evaluated the anticancer effects of various benzoxazole derivatives on human cancer cell lines. The results showed that certain modifications led to increased cytotoxicity in MCF-7 cells, with IC50 values indicating effective inhibition of cell proliferation . This highlights the potential of designing targeted therapies based on structural modifications.

Eigenschaften

CAS-Nummer

33124-08-2

Molekularformel

C10H10N2O

Molekulargewicht

174.20 g/mol

IUPAC-Name

5-benzyl-1,3-oxazol-2-amine

InChI

InChI=1S/C10H10N2O/c11-10-12-7-9(13-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,11,12)

InChI-Schlüssel

CLOHIGYLDYVGPR-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CC2=CN=C(O2)N

Herkunft des Produkts

United States

Synthesis routes and methods I

Procedure details

A mixture of 2-bromo-3-phenylpropionaldehyde (14.2 g, crude from above) and urea (7.2 g, 0.12 mol) were heated to reflux for 15 hours in 200 mL of ethanol. The solvent was evaporated to dryness and the residue was diluted with dichloromethane (250 mL) and then washed with sodium hydroxide (10% aqueous solution, 100 mL) and water (50 mL). The organic layer was extracted three times with hydrochloric acid (5% aqueous solution, 250 mL). The combined aqueous layers were adjusted to between pH 9 to 10 with a 10% aqueous solution of sodium hydroxide and then extracted three times with dichloromethane (300 mL). The organic layer was dried over sodium sulfate, evaporated to dryness, and purified by silica gel column chromatography to give a pale yellow solid. (1.6 g, 9.2 mmol, 9.2% from 3-phenyl-propionaldehyde). ESI-MS m/z calc. 174.1. found 175.1 1H NMR (CDCl3) δ 7.32-7.22 (m, 5H), 6.39 (s, 1H), 4.72 (bs, 2H), 3.84 (s, 2H).
Quantity
14.2 g
Type
reactant
Reaction Step One
Name
Quantity
7.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
175.1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A mixture of 2-bromo-3-phenylpropionaldehyde (14.2 g, crude from above) and urea (7.2 g, 0.12 mol) were heated to reflux for 15 hours in 200 mL of ethanol. The solvent was evaporated to dryness and the residue was diluted with dichloromethane (250 mL) and then washed with sodium hydroxide (10% aqueous solution, 100 mL) and water (50 mL). The organic layer was extracted three times with hydrochloric acid (5% aqueous solution, 250 mL). The combined aqueous layers were adjusted to between pH 9 to 10 with a 10% aqueous solution of sodium hydroxide and then extracted three times with dichloromethane (300 mL). The organic layer was dried over sodium sulfate, evaporated to dryness, and purified by silica gel column chromatography to give a pale yellow solid. (1.6 g, 9.2 mmol, 9.2% from 3-phenyl-propionaldehyde). ESI-MS m/z calc. 174.1. found 175.1 1H NMR (CDCl3) (δ 7.32-7.22 (m, 5H), 6.39 (s, 1H), 4.72 (bs, 2H), 3.84 (s, 2H).
Quantity
14.2 g
Type
reactant
Reaction Step One
Name
Quantity
7.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a solution of 2-bromo-3-phenyl-propionaldehyde (26.0 g, purity 60%, 0.0732 mol) in ethanol (300 ml) was added urea (14.66 g, 0.244 mol) and the reaction mixture was heated to 90° C. for 12 h. The solvent was evaporated, the residue was diluted with dichloromethane and washed with aqueous sodium hydroxide solution (2 N) and water. The organic phase was extracted three times with aqueous hydrochloric acid solution (2 N). The combined aqueous phases were adjusted to pH 10 with aqueous sodium hydroxide solution (2 N) and then extracted three times with dichloromethane. The combined organic phases were dried over sodium sulfate, the solvent was evaporated and the residue purified by silica gel chromatography using dichloromethane/methanol as eluent. The title compound was obtained as a yellow solid (1.78 g, 14%). MS ISP (m/e): 175.2 (100) [(M+H)+].
Quantity
26 g
Type
reactant
Reaction Step One
Name
Quantity
14.66 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.